SC209 intermediate-2
Description
Properties
Molecular Formula |
C34H56N4O6 |
|---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
ethyl (E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C34H56N4O6/c1-15-43-30(41)22(4)19-25(21(2)3)37(13)29(40)26(32(5,6)7)36-28(39)27(38(14)31(42)44-33(8,9)10)34(11,12)23-17-16-18-24(35)20-23/h16-21,25-27H,15,35H2,1-14H3,(H,36,39)/b22-19+/t25-,26-,27-/m1/s1 |
InChI Key |
OWHULSHKLRULCE-HBAWRODTSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC(=CC=C1)N)N(C)C(=O)OC(C)(C)C)/C |
Canonical SMILES |
CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC(=CC=C1)N)N(C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Synthetic Strategies and Reaction Pathways for Sc209 Intermediate 2
Precursor Analysis and Starting Material Selection for SC209 Intermediate-2 Synthesis
Information regarding the specific precursors and starting materials for the synthesis of "this compound" is not available in the public scientific literature.
Detailed Synthetic Routes to this compound
A detailed synthetic route to a compound identified as "this compound" has not been publicly disclosed.
Key Reaction Steps and Transformations
Without a known synthetic route, the key reaction steps and chemical transformations leading to "this compound" cannot be described.
Catalytic Systems and Reagent Selection
Specific catalytic systems and reagents used in the synthesis of "this compound" are not documented in available sources.
Optimization of Reaction Conditions and Yields
There is no publicly available data on the optimization of reaction conditions or the achievable yields for the synthesis of "this compound."
Alternative Synthetic Pathways for this compound Analogues
Information on alternative synthetic pathways to produce analogues of a specific "this compound" is not available.
Stereochemical Considerations in this compound Synthesis
The stereochemical aspects of the synthesis of "this compound" cannot be discussed without knowledge of its chemical structure and synthetic pathway.
Reactivity and Functional Transformations of Sc209 Intermediate 2 As an Adc Linker
Mechanistic Investigations of SC209 Intermediate-2 Participation in Bioconjugation Reactions
The successful construction of a stable and effective ADC relies on the precise and efficient conjugation of the linker-payload moiety to the monoclonal antibody. The chemical reactivity of this compound is central to this process.
Conjugation Chemistry of this compound with Monoclonal Antibodies
The conjugation of linkers to monoclonal antibodies is typically achieved by targeting specific amino acid residues on the antibody surface. The most common approaches involve the reaction of electrophilic linkers with nucleophilic residues such as the sulfhydryl groups of cysteine residues or the amine groups of lysine (B10760008) residues.
While specific proprietary details of the conjugation chemistry involving this compound are often not fully disclosed in publicly available literature, the general principles of ADC conjugation provide a framework for understanding its likely reactivity. Given the prevalence of thiol-maleimide chemistry in first and second-generation ADCs, it is plausible that a derivative of this compound would incorporate a maleimide (B117702) group to react with reduced interchain cysteine residues on the antibody. This reaction proceeds via a Michael addition, forming a stable thioether bond.
The site of conjugation on the antibody can significantly impact the ADC's properties. Site-specific conjugation technologies aim to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a better safety profile compared to heterogeneous conjugates.
Payload Attachment Methodologies Involving this compound
This compound is a precursor to the final drug-linker construct that is conjugated to the antibody. The cytotoxic payload, SC209, is a 3-aminophenyl hemiasterlin (B1673049) derivative. medchemexpress.com The attachment of SC209 to a linker scaffold that includes or is derived from this compound is a critical step in the synthesis of the final drug-linker. For instance, in the context of the ADC STRO-002, the drug-linker is referred to as SC239, which incorporates the SC209 cytotoxin. nih.gov
The attachment of the payload to the linker often involves the formation of a stable amide or carbamate (B1207046) bond. The specific functional groups present on this compound would dictate the reaction conditions required for efficient payload attachment.
Kinetic Studies of this compound Reactions in Complex Biological Milieus
The kinetics of the conjugation reaction are crucial for optimizing the manufacturing process of an ADC and for ensuring the quality and consistency of the final product. The reaction rate is influenced by several factors, including the concentration of reactants, temperature, pH, and the presence of catalysts or inhibitors.
Detailed kinetic studies of the reactions of this compound in complex biological media such as plasma are essential to predict its stability and potential for off-target reactions. The stability of the linker is paramount to prevent premature release of the cytotoxic payload in circulation, which could lead to systemic toxicity. The half-life of an ADC in circulation is a key parameter, and for some ADCs, like STRO-002 which utilizes the SC209 payload, the ADC has shown to be stable in circulation with no change in DAR for up to 21 days and a half-life of 6.4 days in mice. nih.gov This suggests that the linker derived from intermediates like this compound forms a highly stable conjugate.
Influence of Reaction Environment on this compound Reactivity and Selectivity
The chemical environment plays a significant role in the reactivity and selectivity of the conjugation reaction. Factors such as pH, temperature, and the composition of the reaction buffer can have a profound impact on the outcome of the conjugation process.
For thiol-maleimide conjugation, the pH of the reaction buffer is critical. The reaction is most efficient at a pH range of 6.5-7.5, where the cysteine thiol groups are sufficiently nucleophilic to react with the maleimide, while minimizing side reactions such as hydrolysis of the maleimide ring.
Temperature is another important parameter that can affect the rate of the conjugation reaction. Higher temperatures generally lead to faster reaction rates, but can also increase the risk of antibody denaturation and aggregation. Therefore, a careful balance must be struck to ensure efficient conjugation without compromising the integrity of the antibody.
The choice of buffer components is also important, as some buffer species can interfere with the conjugation reaction. For example, buffers containing nucleophilic species could potentially react with the linker, reducing the efficiency of the desired conjugation to the antibody.
Derivatization Strategies for Modifying this compound Linker Functionality
The modular nature of ADC linkers allows for their modification to fine-tune the properties of the final conjugate. Derivatization of this compound or related linker precursors can be employed to introduce new functionalities that enhance the performance of the ADC.
For example, the incorporation of polyethylene (B3416737) glycol (PEG) chains can improve the solubility and pharmacokinetic properties of the ADC. Hydrophilic linkers can help to mitigate the aggregation propensity often associated with hydrophobic payloads.
Furthermore, derivatization can be used to alter the cleavage mechanism of the linker. While some ADCs utilize non-cleavable linkers, many employ linkers that are designed to be cleaved specifically within the target cancer cell, releasing the payload in its most active form. The design of cleavable linkers often involves the incorporation of peptide sequences that are substrates for lysosomal proteases, or acid-labile groups that are cleaved in the acidic environment of the lysosome.
Design Principles and Structural Functional Relationships of Sc209 Intermediate 2
Conceptual Frameworks for ADC Linker Design and Their Application to SC209 Intermediate-2
The design of ADC linkers is guided by the need to create a stable connection between the antibody and the cytotoxic drug during circulation in the bloodstream, while allowing for selective and efficient release of the payload within the target cancer cells. scispace.comproteogenix.science Cleavable linkers, such as the one involving this compound, are the most prevalent type used in ADCs currently in clinical development. aacrjournals.orgnjbio.com They are engineered to break in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as differences in pH, redox potential, or the presence of specific enzymes. aacrjournals.orgnih.gov
The linker system in which this compound is an integral part, SC239, is a cathepsin-sensitive linker. aacrjournals.orgmdpi.com This design choice is based on the well-established principle of utilizing the enzymatic machinery present in the lysosomes of cancer cells. biochempeg.com Cathepsins, a class of proteases, are often overexpressed in tumor cells, making them a reliable trigger for payload release. biochempeg.com The most widely used cathepsin-sensitive sequence is the dipeptide valine-citrulline (Val-Cit), often combined with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC). creativebiolabs.net Upon cleavage of the Val-Cit dipeptide by cathepsin B in the lysosome, a cascade reaction is initiated, leading to the release of the active drug. nih.govcreativebiolabs.nettcichemicals.com The linker in STRO-002, which incorporates the structural elements of this compound, utilizes this Val-Cit-PABC mechanism to release the hemiasterlin-derived payload, SC209. nih.gov
Influence of this compound Linker Structure on ADC Stability in Circulation (Academic Perspective)
A crucial requirement for an effective ADC linker is high stability in the systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced therapeutic efficacy. scispace.comrsc.org The design of the linker in STRO-002, which includes the structural motifs of this compound, has demonstrated excellent stability. In preclinical studies, the ADC STRO-002 showed no change in its drug-to-antibody ratio (DAR) for up to 21 days in circulation and exhibited a half-life of 6.4 days in mice. nih.govaacrjournals.orgresearchgate.net
This high stability is a hallmark of well-designed peptide-based linkers, which are generally more stable in plasma compared to other cleavable linkers like those sensitive to pH or redox potential. creativebiolabs.net The Val-Cit sequence, a core component of the linker system involving this compound, is known for its high stability in human plasma. The stability of the linker-warhead in circulation is a key feature that is predicted to limit the systemic toxicity induced by the free warhead, SC209. aacrjournals.orgmdpi.com
Mechanistic Studies of Cleavage Mechanisms of this compound in Target Environments
The release of the cytotoxic payload from an ADC is a critical step in its mechanism of action. njbio.com For cleavable linkers, this release is triggered by specific conditions within the target cell or its microenvironment. proteogenix.scienceaacrjournals.org
Enzymatic Cleavage Pathways
The primary cleavage mechanism for the linker system associated with this compound is enzymatic. nih.govaacrjournals.org This linker is designed to be sensitive to cathepsin B, a lysosomal protease. aacrjournals.orgmdpi.com After the ADC binds to its target on the cancer cell surface, it is internalized through receptor-mediated endocytosis and trafficked to the lysosomes. aacrjournals.orgrsc.org Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide sequence within the linker. nih.govbiochempeg.comtcichemicals.com This initial cleavage event triggers a self-immolative cascade through the PABC spacer, ultimately liberating the active cytotoxic payload, SC209. creativebiolabs.netunimi.it
pH-Sensitive Cleavage Mechanisms
While the primary cleavage mechanism is enzymatic, the acidic environment of the endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8) is a prerequisite for optimal enzymatic activity of proteases like cathepsin B. nih.govnih.gov Some ADC linkers, such as those containing hydrazones, are designed to be directly cleaved by the low pH in these compartments. nih.govnih.gov However, the linker system involving this compound is primarily designed for enzymatic cleavage, with the low pH of the lysosome facilitating the optimal function of the cleaving enzyme. aacrjournals.orgbiochempeg.com
Redox-Mediated Cleavage Pathways
Another class of cleavable linkers utilizes the difference in redox potential between the extracellular environment and the intracellular cytoplasm. aacrjournals.org These linkers often contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high concentration of reducing agents like glutathione (B108866) in the cytoplasm of cancer cells. aacrjournals.orgnih.gov The linker associated with this compound is not designed for redox-mediated cleavage; its release mechanism is dependent on enzymatic proteolysis within the lysosome. nih.govaacrjournals.org
Rational Design of this compound Modifications for Enhanced Linker Performance
The rational design of ADC linkers is an ongoing area of research aimed at improving their therapeutic index. rsc.orgrsc.org Modifications to the linker structure can impact stability, hydrophilicity, and the efficiency of payload release. scispace.comaacrjournals.org For peptide-based linkers like the one involving this compound, research has explored modifications to the peptide sequence to enhance stability and selectivity. For instance, the glutamic acid–glycine–citrulline (EGCit) tripeptide linker was developed to increase resistance to degradation by neutrophil elastase while maintaining efficient intracellular cleavage. nih.gov
Increasing the hydrophilicity of the linker-payload can also improve the pharmacokinetic properties of the ADC and reduce aggregation. aacrjournals.org This can be achieved by incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker structure. mdpi.com Furthermore, the design of the linker can influence the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. aacrjournals.orgmdpi.com The properties of the released payload and any remaining linker fragments determine its membrane permeability and ability to exert a bystander effect. njbio.com The design of the SC239 linker, which includes the this compound, allows for the release of the free warhead SC209, which has been shown to induce bystander killing of target-negative cells. nih.govaacrjournals.org
Advanced Analytical Methodologies for In Process Monitoring of Sc209 Intermediate 2
Chromatographic Techniques for Reaction Progress Monitoring of SC209 Intermediate-2 Formation and Consumption
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for monitoring the progress of chemical reactions in pharmaceutical manufacturing. bachem.com For a complex molecule like this compound, which is a peptide-based conjugate, reversed-phase HPLC (RP-HPLC) is the standard and most powerful technique for assessing reaction progress, purity, and impurity profiles. bachem.comijsra.net
The principle of RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase. bachem.com By carefully controlling the gradient of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) with additives such as trifluoroacetic acid (TFA), components of the reaction mixture can be separated based on their hydrophobicity. bachem.comrsc.org
In the context of this compound synthesis, an RP-HPLC method would be developed to separate the starting materials, the intermediate itself, and any by-products or degradation products. The progress of the reaction can be monitored by taking aliquots from the reaction vessel at specific time points and analyzing them via HPLC. The consumption of starting materials and the formation of the this compound product are observed as changes in the corresponding peak areas in the chromatogram. This allows for the determination of the reaction endpoint, ensuring the reaction proceeds to completion without the formation of excess impurities.
A well-developed HPLC method is crucial for resolving this compound from structurally similar impurities, such as deletion peptides or products with incomplete deprotection. bachem.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC by providing higher resolution, faster analysis times, and increased sensitivity, making it highly suitable for in-process control. ijsra.netdcu.ie
Table 1: Illustrative RP-HPLC Monitoring of this compound Synthesis
| Time Point (hours) | Starting Material A Peak Area (%) | Starting Material B Peak Area (%) | This compound Peak Area (%) | Key Impurity Peak Area (%) |
| 0 | 48.5 | 50.2 | 0.1 | 0.3 |
| 2 | 25.1 | 26.8 | 45.3 | 1.5 |
| 4 | 5.3 | 6.1 | 85.4 | 2.1 |
| 6 | <0.5 | <0.5 | 92.8 | 2.5 |
| 8 | Not Detected | Not Detected | 93.1 | 2.6 |
This table contains illustrative data. Actual results would be specific to the validated analytical method.
Spectroscopic Approaches for Real-time Observation of this compound Transformations
Spectroscopic techniques offer the potential for real-time, in-situ monitoring of chemical reactions, providing continuous data without the need for sample extraction. Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for this purpose. mt.comfrontiersin.org By monitoring the vibrational modes of molecules, FTIR can track changes in functional groups associated with the reactants and products.
For the synthesis of this compound, which involves peptide bond formation, FTIR can be used to monitor the disappearance of reactant-specific peaks and the appearance of product-specific amide bands. researchgate.netrsc.org For instance, the formation of an amide bond during the coupling process would result in characteristic changes in the amide I (~1650 cm⁻¹) and amide II regions of the infrared spectrum. researchgate.net Attenuated Total Reflectance (ATR) FTIR probes can be directly immersed into the reaction vessel, providing continuous, real-time data on the reaction kinetics. frontiersin.org This allows for a dynamic understanding of the transformation process and immediate detection of any deviations from the expected reaction profile. plos.org
While FTIR provides valuable information on functional group transformations, it may lack the specificity to distinguish between structurally very similar molecules. However, its ability to provide real-time kinetic data makes it an excellent complementary technique to chromatography for comprehensive process understanding. spectroscopyonline.com
Table 2: Key FTIR Vibrational Frequencies for Monitoring this compound Synthesis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | In-Process Observation |
| Carboxylic Acid (Reactant) | O-H Stretch | 2500-3300 | Decrease in intensity |
| Amine (Reactant) | N-H Stretch | 3300-3500 | Decrease in intensity |
| Amide (Product) | Amide I (C=O Stretch) | 1630-1690 | Increase in intensity |
| Amide (Product) | Amide II (N-H Bend) | 1510-1580 | Increase in intensity |
This table contains generalized data. Specific peak positions can vary based on the molecular environment.
Mass Spectrometric Applications in Tracking this compound and Its Reaction Products
Mass spectrometry (MS) is an indispensable tool for the characterization of pharmaceutical compounds, offering high sensitivity and specificity based on the mass-to-charge ratio (m/z) of ions. nih.gov In the context of in-process monitoring, MS can be coupled with liquid chromatography (LC-MS) to provide unambiguous identification of peaks observed in the chromatogram. rsc.org
For the synthesis of this compound, LC-MS would be used to confirm the identity of the main product peak and to identify any process-related impurities. usp.orgbiopharminternational.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of unknown impurities. tandfonline.com
During the reaction, LC-MS analysis of timed aliquots can track the formation of this compound by monitoring its specific m/z value. It can also detect the formation of reaction by-products, such as those resulting from side reactions or incomplete conversions. This detailed molecular-level information is critical for optimizing the reaction to minimize impurity formation. Furthermore, tandem mass spectrometry (MS/MS) can be employed to structurally elucidate unknown impurities by fragmenting the parent ion and analyzing the resulting fragment ions. biopharminternational.com
Table 3: Expected Mass Spectrometric Data for this compound
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z (ESI+) |
| This compound | C₃₄H₅₆N₄O₆ | 616.4200 | 617.4273 [M+H]⁺ |
This table is based on publicly available information for this compound and assumes positive mode electrospray ionization (ESI+).
Integrated Analytical Platforms for Comprehensive Process Understanding
The modern approach to pharmaceutical manufacturing, guided by Quality by Design (QbD) principles, emphasizes a deep understanding and control of the manufacturing process. americanpharmaceuticalreview.com This is achieved through the integration of multiple analytical technologies into a comprehensive platform for process monitoring. koerber-pharma.comperceptiveapc.com Such integrated platforms combine the strengths of different techniques to provide a holistic view of the chemical process. nih.gov
For the in-process monitoring of this compound, an ideal integrated platform would combine online/at-line spectroscopic analysis (e.g., FTIR) with offline or at-line chromatographic analysis (e.g., UHPLC-MS). The real-time data from FTIR would provide continuous monitoring of the reaction kinetics, while the detailed separation and identification capabilities of UHPLC-MS would offer periodic, in-depth analysis of the reaction mixture's composition and purity. mt.comnih.gov
Data from these disparate sources can be fed into a centralized software system that uses multivariate data analysis to build predictive models of the process. koerber-pharma.com This allows for proactive control, where deviations from the ideal process trajectory can be identified and corrected in real-time, ensuring the consistent production of high-quality this compound. The ultimate goal of these integrated platforms is to move towards real-time release testing, where the quality of the intermediate is assured through continuous process monitoring rather than solely through end-product testing. americanpharmaceuticalreview.com
Computational and Theoretical Chemistry Studies on Sc209 Intermediate 2
Quantum Chemical Calculations for Elucidating SC209 Intermediate-2 Electronic Structure and Reactivity
Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules like this compound. These computational methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule. This information is crucial for predicting its reactivity and stability.
For this compound, a key component in the synthesis of antibody-drug conjugate (ADC) cytotoxins, these calculations can elucidate the reactivity of specific functional groups. medchemexpress.com For instance, density functional theory (DFT) is a common quantum chemical method used to model electronic structure. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability.
Furthermore, these calculations can determine the partial charges on each atom, offering insights into the molecule's polarity and its potential for intermolecular interactions. This is particularly relevant for understanding how this compound interacts with other reactants during the synthesis of the final ADC.
Molecular Dynamics Simulations of this compound Interactions in Reaction Environments
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time in a specific environment, such as a solvent or in the presence of other reactants. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's conformational changes and its interactions with its surroundings.
In the context of this compound, MD simulations can be used to study its behavior in the reaction media used for ADC synthesis. This can help in optimizing reaction conditions by understanding how the solvent affects the conformation and accessibility of reactive sites. For example, simulations can reveal the formation of hydrogen bonds between the intermediate and solvent molecules, which can influence its reactivity.
These simulations are also valuable for studying the initial non-covalent interactions that precede the formation of a covalent bond, providing a more complete picture of the reaction mechanism at an atomistic level.
Predictive Modeling of this compound Linker Stability and Cleavage Kinetics
This compound is an ADC linker, a critical component that connects the antibody to the cytotoxic payload. medchemexpress.com The stability of this linker is paramount; it must remain intact while the ADC is in circulation but be readily cleaved to release the cytotoxin once it reaches the target cancer cell.
Predictive modeling, often employing a combination of quantum mechanics and molecular mechanics (QM/MM), can be used to study the stability of the linker and the kinetics of its cleavage. These models can simulate the chemical reactions leading to linker cleavage, for example, hydrolysis or enzymatic degradation, and calculate the activation energies associated with these processes. A higher activation energy corresponds to a more stable linker and slower cleavage kinetics.
By understanding the factors that influence linker stability and cleavage rates, such as the chemical nature of the linker and the physiological conditions at the target site, researchers can computationally screen and design linkers with optimal release profiles for enhanced therapeutic efficacy.
Computational Design of Novel this compound Analogues
The insights gained from computational studies on this compound can be leveraged for the rational design of novel analogues with improved properties. By systematically modifying the structure of the intermediate in silico, researchers can explore a vast chemical space to identify candidates with enhanced stability, optimized reactivity, or more favorable cleavage kinetics.
For example, computational tools can be used to introduce different functional groups into the this compound scaffold and predict their impact on its electronic properties and reactivity. Virtual screening of a library of designed analogues can then be performed to prioritize the most promising candidates for experimental synthesis and testing. This computational-driven approach can significantly accelerate the discovery and development of next-generation ADC linkers with superior performance characteristics.
Q & A
Q. How should researchers formulate testable hypotheses about SC209 intermediate-2’s mechanism of action?
Methodological Answer:
- Begin with a comprehensive literature review to identify gaps in understanding this compound’s biological or chemical behavior. Use background studies to establish a rationale (e.g., prior findings on structural analogs or related pathways).
- Frame hypotheses as logical predictions derived from existing evidence. For example: “Because this compound shares structural homology with [Compound X], which inhibits [Target Y], it is expected to modulate [Pathway Z] under [specific conditions].” Avoid direct statements like “The hypothesis is…” .
- Validate hypotheses through pilot experiments before full-scale investigations.
Q. What strategies are effective for conducting a literature review on this compound?
Methodological Answer:
- Use academic databases (e.g., PubMed, SciFinder) to retrieve primary sources, prioritizing peer-reviewed journals. Differentiate primary data (e.g., experimental results) from secondary interpretations (e.g., review articles) .
- Organize findings thematically (e.g., synthesis methods, pharmacological activity) and critically evaluate methodological rigor (e.g., sample size, controls). Cite sources appropriately to avoid plagiarism .
- Update the review iteratively during the research process to incorporate new publications.
Q. How can researchers design a reproducible synthesis protocol for this compound?
Methodological Answer:
- Document procedures in detail, including reagent purity, reaction conditions (temperature, time), and purification steps. Use metric units and standard abbreviations (e.g., mL, μM) .
- Include controls (e.g., negative controls for side reactions) and validate reproducibility through independent replicates. Reference established protocols for analogous compounds .
- Publish raw data (e.g., NMR spectra, yield calculations) to enable peer validation .
Advanced Research Questions
Q. How should contradictory pharmacokinetic data for this compound be resolved across studies?
Methodological Answer:
- Conduct a meta-analysis to identify confounding variables (e.g., dosage variations, model organisms). Use statistical tools (e.g., ANOVA, regression) to assess the impact of experimental parameters .
- Replicate key studies under standardized conditions, ensuring alignment in metrics (e.g., bioavailability measurements). Consult domain experts to evaluate methodological flaws (e.g., assay sensitivity) .
- Propose revised protocols addressing identified discrepancies (e.g., harmonized dosing intervals) .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Apply nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Report effect sizes with confidence intervals to quantify uncertainty .
- Use machine learning algorithms (e.g., random forests) to identify multivariate predictors of toxicity. Validate models with cross-validation or bootstrapping .
- Avoid overreporting precision; round calculated values (e.g., means ± SD) to reflect instrument accuracy .
Q. How can researchers optimize in vivo experimental designs to evaluate this compound’s therapeutic efficacy?
Methodological Answer:
- Define clear endpoints (e.g., tumor size reduction, biomarker levels) and allocate subjects randomly to treatment/control groups to minimize bias .
- Use power analysis to determine sample sizes ensuring statistical significance (α = 0.05, power ≥ 80%). Include attrition rates in calculations .
- Document ethical approvals, housing conditions, and monitoring protocols to meet ARRIVE 2.0 guidelines .
Data Presentation and Validation
Q. Table 1: Common Analytical Techniques for this compound Characterization
| Technique | Application | Key Considerations |
|---|---|---|
| High-Performance LC-MS | Purity assessment, metabolite profiling | Calibrate with reference standards |
| NMR Spectroscopy | Structural elucidation | Use deuterated solvents; report δ (ppm) |
| Isothermal Titration | Binding affinity measurement | Control buffer pH and temperature |
Q. What steps ensure rigorous validation of this compound’s biological activity?
Methodological Answer:
- Employ orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. Compare results to positive/negative controls .
- Share materials (e.g., compound samples, assay protocols) with collaborators for independent validation .
- Disclose limitations (e.g., off-target effects) in publications to contextualize findings .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in this compound studies involving animal models?
Methodological Answer:
- Follow institutional guidelines for humane endpoints, anesthesia, and euthanasia. Report compliance with ARRIVE 2.0 criteria (e.g., sample size justification, randomization) .
- Include ethical approval identifiers in publications and acknowledge contributions from veterinary staff .
Q. What are the best practices for publishing negative or inconclusive results on this compound?
Methodological Answer:
- Frame findings as contributions to understanding boundary conditions (e.g., “Activity was absent above 100 μM, suggesting a concentration-dependent threshold”) .
- Submit to journals specializing in negative results (e.g., Journal of Negative Results) or include as supplementary data in broader studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
